molecular formula C24H18N2O2 B1429903 (3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one CAS No. 1119449-21-6

(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one

Cat. No. B1429903
M. Wt: 366.4 g/mol
InChI Key: WGCHXJADQZBUFT-XTCLZLMSSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a deep understanding of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Material Science Applications

  • Polymerizable Molecules Creation : A study described the catalytic [2 + 2 + 2] cycloaddition reactions of functionalized alkynes, yielding polymerizable molecules with a 2,3-dihydro-1H-indene core structure. This process is critical for accessing diverse monomers for polymer synthesis, highlighting the compound's relevance in material science (J. Watanabe et al., 2010).

  • Organic Synthesis : Research focusing on the cycloaddition reaction between 2-arylidene-1,3-indanediones and β-enamino esters yielded densely substituted dihydropyridines, showcasing the compound's utility in synthesizing complex organic structures (Wen-juan Yang et al., 2016).

Potential Biological Activities

  • Antiproliferative Activity : The synthesis and in vitro evaluation of pyrazole-beta-diketone dihalotin(IV) compounds demonstrated potential anticancer activities against melanoma cell lines, indicating the compound's derivatives could have biological significance (C. Pettinari et al., 2006).

  • Anticancer Drug Development : Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and shown to possess cytotoxic effects against various human tumor cell lines. This research suggests the compound's framework can be modified to enhance its anticancer properties (T. S. Basu Baul et al., 2009).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, and other hazards. Material safety data sheets (MSDS) are often a good source of this information.


Future Directions

This involves predicting or proposing future research directions for the compound. This could involve potential applications of the compound, or new reactions or syntheses that could be developed.


properties

IUPAC Name

(3Z)-2-(2,2-diphenylacetyl)-3-(methylidenehydrazinylidene)inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c1-25-26-22-18-14-8-9-15-19(18)23(27)21(22)24(28)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20-21H,1H2/b26-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCHXJADQZBUFT-XTCLZLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746774
Record name (3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one

CAS RN

1119449-21-6
Record name (3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one

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